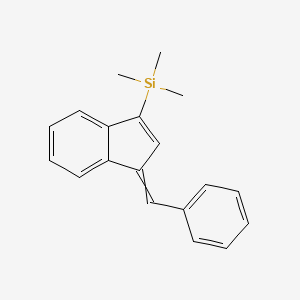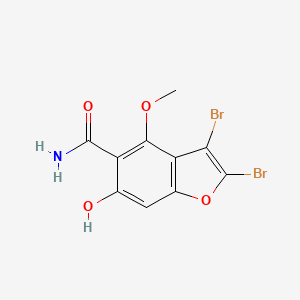![molecular formula C17H35NO4 B14382756 [Bis(2-hydroxyethyl)amino]methyl dodecanoate CAS No. 88101-73-9](/img/structure/B14382756.png)
[Bis(2-hydroxyethyl)amino]methyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is a chemical compound with the molecular formula C17H35NO4 It is known for its unique structure, which includes a dodecanoate (lauric acid) ester linked to a [bis(2-hydroxyethyl)amino]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methyl dodecanoate typically involves the esterification of lauric acid with [bis(2-hydroxyethyl)amino]methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(2-hydroxyethyl)amino]methyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[Bis(2-hydroxyethyl)amino]methyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of [Bis(2-hydroxyethyl)amino]methyl dodecanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(2-hydroxyethyl)amino]methyl hexanoate: Similar structure but with a shorter hexanoate chain.
[Bis(2-hydroxyethyl)amino]methyl octanoate: Similar structure but with an octanoate chain.
Uniqueness
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct physicochemical properties. This longer chain can enhance its emulsifying and surfactant capabilities, making it more effective in certain applications compared to its shorter-chain counterparts.
Propriétés
Numéro CAS |
88101-73-9 |
|---|---|
Formule moléculaire |
C17H35NO4 |
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
[bis(2-hydroxyethyl)amino]methyl dodecanoate |
InChI |
InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-16-18(12-14-19)13-15-20/h19-20H,2-16H2,1H3 |
Clé InChI |
WMJCVEINXYETAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)



![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)



